molecular formula C22H17N3O5S2 B11124847 3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11124847
M. Wt: 467.5 g/mol
InChI Key: GZXFECQOEPLSEQ-VBKFSLOCSA-N
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Description

3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a thiazolidin ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin core, the introduction of the thiazolidin ring, and the final attachment of the propanoic acid group. Common reagents used in these steps include various aldehydes, ketones, and thiourea derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Thiazolidine Ring : Known for its role in various biological processes.
  • Pyrido-Pyrimidine Moiety : Associated with anticancer and antimicrobial properties.
  • Acetic Acid Side Chain : Affects solubility and bioavailability.

Predicted Biological Activities

Using computational tools such as PASS (Prediction of Activity Spectra for Substances), the compound is predicted to exhibit a range of biological activities. These include:

  • Antitumor effects
  • Antimicrobial properties
  • Enzyme modulation

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interaction with receptors that regulate cellular functions.
  • Signal Transduction Modulation : Influence on pathways such as MAPK, which are critical in cancer progression.

Antitumor Activity

A study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines, revealing that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines (NCI-H1975, A549) . The compound's IC50 values in these studies suggest potential effectiveness in cancer therapies.

Antimicrobial Properties

Research has indicated that compounds containing thiazolidine rings demonstrate antimicrobial activity . The presence of the thiazolidine structure in this compound suggests a similar potential, warranting further investigation.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleThiazole ringAntimicrobial
Pyrido[2,3-d]pyrimidineSimilar ring structureAnticancer
Thiazolidinedione derivativesThiazolidine coreAntidiabetic

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Key steps include:

  • Formation of the pyrido-pyrimidine framework.
  • Construction of the thiazolidine ring.
  • Introduction of the acetic acid side chain.

Each step is critical for maintaining the integrity of the compound's structure and ensuring its biological activity.

Properties

Molecular Formula

C22H17N3O5S2

Molecular Weight

467.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H17N3O5S2/c1-13-5-4-6-14(11-13)30-19-15(20(28)24-9-3-2-7-17(24)23-19)12-16-21(29)25(22(31)32-16)10-8-18(26)27/h2-7,9,11-12H,8,10H2,1H3,(H,26,27)/b16-12-

InChI Key

GZXFECQOEPLSEQ-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O

Origin of Product

United States

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